molecular formula C15H19NO4 B3002808 (2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid CAS No. 207405-71-8

(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid

Cat. No. B3002808
CAS RN: 207405-71-8
M. Wt: 277.32
InChI Key: HXVYFISMZPHYRM-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.

Scientific Research Applications

Synthesis Techniques and Intermediates

  • A study demonstrated an efficient synthesis of N-substituted 1,3-oxazinan-2-ones, which involves a one-pot reaction of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine. This method can be utilized for creating chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid (Trifunović et al., 2010).

  • Another research highlights the preparation of biologically significant (2R)-2-amino-3-phenylpropanes from chiral (2R)-aziridine-2-carboxylate, crucial for the asymmetric synthesis of drugs like (-)-formoterol and (-)-tamsulosin (Ha et al., 2007).

Medicinal Chemistry and Drug Synthesis

  • A study involved the synthesis of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. These compounds showed high affinity with CDK4 protein, suggesting potential applications in medicinal chemistry (Holam et al., 2022).

  • Research on the nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents shows a novel synthesis pathway for optically pure unsaturated amino acids, useful in drug development (Baldwin et al., 1987).

Advanced Applications in Organic Chemistry

  • A study explored chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, leading to the creation of chiral hexahydro-4-pyrimidinones and oxazolidines. This shows potential for advanced organic synthesis and pharmaceutical applications (Hajji et al., 2002).

  • The synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position has been accomplished. These amino acid-Aze chimeras could be significant for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Biochemical and Pharmacological Studies

  • A study on the antihistaminic activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine suggests their potential in biochemical and pharmacological research (Arayne et al., 2017).

  • Research involving the enantioselective preparation of dihydropyrimidones demonstrates their potential as novel chiral resolving agents, indicating applications in the field of asymmetric synthesis and chiral technology (Goss et al., 2009).

properties

IUPAC Name

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11(12(16)13(17)18)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVYFISMZPHYRM-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid

CAS RN

207405-71-8
Record name rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.